molecular formula C22H25N3O5 B2626422 N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892260-66-1

N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2626422
CAS RN: 892260-66-1
M. Wt: 411.458
InChI Key: OPIVQEDEEDQGNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of 3,4-dimethoxyphenylethylamine with α-amino-acid benzoyl derivatives . The preparation method usually involves simple reaction procedures, which are suitable for industrial mass production .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray crystallography . These studies often involve the use of density functional theory (DFT) calculations to confirm the experimental results .


Chemical Reactions Analysis

In the presence of certain enzymes, similar compounds can undergo reactions that result in the formation of other compounds . The reaction mechanisms often involve the cleavage of certain bonds and the addition of other groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds are known to be combustible liquids, while others are known to cause skin irritation and serious eye damage .

Scientific Research Applications

Industrial Synthesis and Medicinal Applications

The Bischler-Napieralski reaction, among others, has been utilized for the synthesis of isoquinoline derivatives, similar in structure to the compound . These methods have been pivotal in the synthesis of papaverine, an isoquinoline alkaloid with various pharmacological uses (Luk’yanov, Onoprienko, & Zasosov, 1972). This suggests that similar synthetic routes might be applicable for research into the synthesis and potential medical applications of N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.

Applications in Organic Pollutants Degradation

Enzymatic degradation of organic pollutants, utilizing redox mediators, has been explored to treat wastewater. Redox mediators can enhance the efficiency of enzyme-induced degradation of recalcitrant compounds. The compound , due to its structural features, could potentially serve as a redox mediator or scaffold for developing new redox mediators in environmental applications (Husain & Husain, 2007).

Optoelectronic and OLED Applications

Research into organic optoelectronics has identified BODIPY-based materials as promising candidates for OLEDs and other applications. The structural characteristics of compounds like N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may allow for their use in the development of new organic semiconductors and OLED materials (Squeo & Pasini, 2020).

Therapeutic Applications in Neurological Disorders

Tetrahydroisoquinolines, which share a structural motif with the compound , have been studied for their therapeutic potential in treating cancer, malaria, CNS disorders, and other diseases. These compounds have shown promise as anticancer antibiotics and neuroprotective agents, suggesting that similar structures could be explored for novel drug development (Singh & Shah, 2017).

Antioxidant Activity

Studies have focused on determining the antioxidant activity of compounds through various assays. Compounds with similar structural features to N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide might also possess antioxidant properties, which could be evaluated using methods like DPPH, ABTS, and CUPRAC assays (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. Some compounds are known to be harmful if swallowed and can cause skin irritation and serious eye damage . It’s important to handle these compounds with care and use appropriate personal protective equipment.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-dimethoxyaniline with ethyl acetoacetate to form 3,4-dimethoxy-N-ethylideneaniline. This intermediate is then reacted with pentanoyl chloride to form N-(3,4-dimethoxyphenyl)-2-pentanoyl-3,4-dimethoxy-1,2,3,4-tetrahydroquinazoline-4-carboxamide. The final step involves the oxidation of the tetrahydroquinazoline ring to form the desired compound.", "Starting Materials": [ "3,4-dimethoxyaniline", "ethyl acetoacetate", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,4-dimethoxy-N-ethylideneaniline.", "Step 2: Reaction of 3,4-dimethoxy-N-ethylideneaniline with pentanoyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethoxyphenyl)-2-pentanoyl-3,4-dimethoxy-1,2,3,4-tetrahydroquinazoline-4-carboxamide.", "Step 3: Oxidation of the tetrahydroquinazoline ring using an oxidizing agent such as potassium permanganate or sodium periodate to form N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] }

CAS RN

892260-66-1

Product Name

N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C22H25N3O5

Molecular Weight

411.458

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O5/c1-4-5-6-11-25-21(27)16-9-7-14(12-17(16)24-22(25)28)20(26)23-15-8-10-18(29-2)19(13-15)30-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28)

InChI Key

OPIVQEDEEDQGNN-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O

solubility

not available

Origin of Product

United States

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